molecular formula C15H18N4 B8009182 N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B8009182
M. Wt: 254.33 g/mol
InChI Key: FJTGYHRGLSKCGP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrimido[4,5-d]azepine core, which is a fused bicyclic system, and a 4-methylphenyl group attached to the nitrogen atom. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimido[4,5-d]azepine Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the bicyclic core.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via nucleophilic substitution reactions, often using 4-methylphenylamine as a starting material.

    Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, solvent selection, and reaction condition optimization. Scale-up processes are designed to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including antidepressant and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride
  • (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine

Uniqueness

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimido[4,5-d]azepine core and 4-methylphenyl group contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-11-2-4-12(5-3-11)19-15-13-6-8-16-9-7-14(13)17-10-18-15/h2-5,10,16H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGYHRGLSKCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC3=C2CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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